molecular formula C9H17ClF2N2O B6144910 N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride CAS No. 2648941-86-8

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride

Cat. No.: B6144910
CAS No.: 2648941-86-8
M. Wt: 242.7
InChI Key:
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Description

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopropyl group, difluoro substituents, and a cyclobutane ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a radical cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Substituents: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction using 3-aminopropylamine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with methylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the difluoro substituents using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or alkylated products.

Scientific Research Applications

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the difluoro substituents enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure but lacks the difluoro substituents.

    (3-aminopropyl)triethoxysilane: Contains an aminopropyl group but has different functional groups and applications.

Uniqueness

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride is unique due to the presence of both difluoro substituents and a cyclobutane ring, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

2648941-86-8

Molecular Formula

C9H17ClF2N2O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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